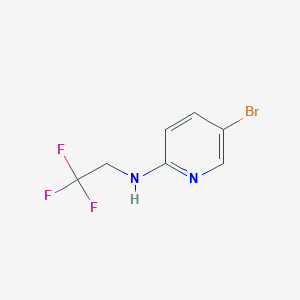

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C7H6BrF3N2 |

|---|---|

Molekulargewicht |

255.03 g/mol |

IUPAC-Name |

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine |

InChI |

InChI=1S/C7H6BrF3N2/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2,(H,12,13) |

InChI-Schlüssel |

UPYWFLKUATTYEA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1Br)NCC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-bromo-2-chloropyridine with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with different functional groups replacing the bromine atom.

Oxidation: Major products are N-oxides and other oxidized derivatives.

Reduction: Products include reduced forms such as amines and alcohols.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical properties.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations:

- Trifluoroethyl vs. Methoxy/Alkyl Groups : The trifluoroethyl group in the target compound provides superior lipophilicity and metabolic resistance compared to methoxy or alkylamine substituents (e.g., 5-bromo-2-methoxypyridin-3-amine ). This aligns with fluorine’s role in improving drug-like properties .

- Positional Effects: Bromine at the 5-position (as in the target compound) vs.

- Synthetic Flexibility : Reductive amination (used in ) is a viable route for introducing the trifluoroethylamine group, while halogenation or nucleophilic substitution may apply to other analogs.

Physicochemical and Structural Analysis

- The bulkier trifluoroethyl group may reduce crystal symmetry but enhance hydrophobic interactions.

- Solubility and LogP : The trifluoroethyl group increases LogP compared to methoxy or amine substituents, suggesting better membrane permeability but lower aqueous solubility. This trade-off is critical for drug design .

Biologische Aktivität

5-Bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 269.06 g/mol. It features a pyridine ring substituted at the 5-position with a bromine atom and at the 6-position with an N-(2,2,2-trifluoroethyl) group. These structural characteristics enhance its lipophilicity and chemical stability, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine exhibits significant antimicrobial and anticancer properties. The trifluoroethyl group enhances the compound's ability to penetrate biological membranes and interact with cellular targets. The bromine atom may facilitate halogen bonding, potentially increasing binding specificity to biological receptors.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Modulation | Alters enzyme activity in metabolic pathways |

The mechanism by which 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound can modulate enzyme activity, influencing metabolic pathways critical in disease processes.

- Receptor Binding : Due to its unique structure, it may bind selectively to certain receptors, leading to altered cellular responses .

- Cell Membrane Penetration : The lipophilic nature of the trifluoroethyl group aids in membrane permeability, facilitating intracellular actions.

Case Studies

Several studies have explored the biological efficacy of this compound:

- Antimicrobial Study : A study demonstrated that 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

- Anticancer Activity : In vitro assays showed that the compound inhibited proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The IC50 values indicated potent activity compared to control treatments like 5-Fluorouracil .

- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in cancer metabolism, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 5-bromopyridin-2-amine with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux (~80–100°C) for 6–12 hours . Optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometry (1:1.2 amine:alkylating agent), and post-reaction purification via column chromatography or recrystallization.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 6.5–8.5 ppm, trifluoroethyl group at δ 3.5–4.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ peak at m/z 269.0 (C₇H₆BrF₃N₂).

- X-ray Crystallography : For definitive confirmation of 3D structure and bond angles (see similar pyridine derivatives in ).

Q. What are the key physicochemical properties (e.g., logP, solubility) influencing its reactivity in biological systems?

- Methodological Answer :

- logP : Estimated at ~2.1 (via computational tools like MarvinSketch), indicating moderate lipophilicity due to the trifluoroethyl group .

- Solubility : Low aqueous solubility (use DMSO for in vitro studies).

- Thermal Stability : DSC/TGA analysis recommended to determine decomposition temperatures .

Advanced Research Questions

Q. How does the trifluoroethyl substituent modulate electronic effects on the pyridine ring, and what implications does this have for reaction mechanisms?

- Methodological Answer : The electron-withdrawing trifluoroethyl group increases electrophilicity at the pyridine’s C-3 and C-5 positions. Computational studies (DFT/B3LYP) can map electrostatic potential surfaces to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C-5 bromine) . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is advised .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using tools like ChemBL or PubChem BioAssay, filtering by assay type (e.g., kinase inhibition vs. cytotoxicity).

- Structural Analogues : Test 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine alongside analogues (e.g., 5-chloro or non-fluorinated derivatives) to isolate fluorine’s role .

- Assay Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled FBS concentrations to account for protein binding .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase domains), guided by crystal structures from the PDB .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Develop predictive models using descriptors like polar surface area (PSA) and H-bond acceptors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Asymmetric Synthesis : Employ catalysts like BINAP-Ru for enantioselective alkylation .

- Process Analytics : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring .

Comparative and Mechanistic Studies

Q. How does the bromine position (C-5 vs. C-3) affect reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura : C-5 bromine shows higher reactivity due to reduced steric hindrance vs. C-3. Compare yields using Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH .

- Buchwald-Hartwig Amination : Screen ligands (XPhos, SPhos) to optimize C-N bond formation .

Q. What role does the trifluoroethyl group play in enhancing metabolic stability compared to non-fluorinated analogues?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites.

- CYP Inhibition Assays : Test CYP3A4/2D6 inhibition to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.